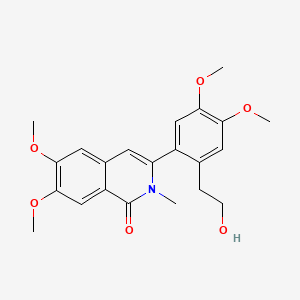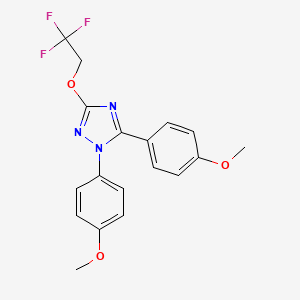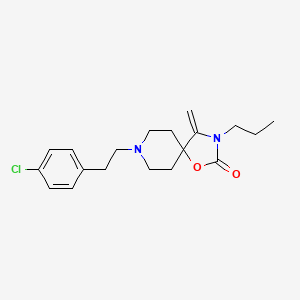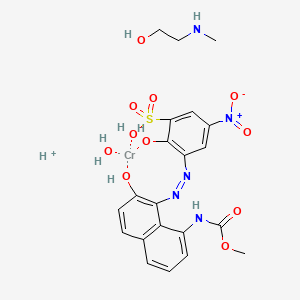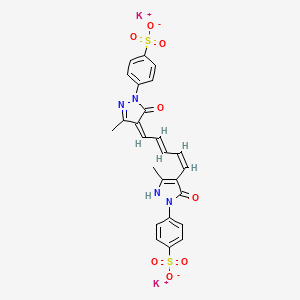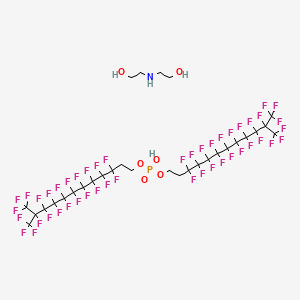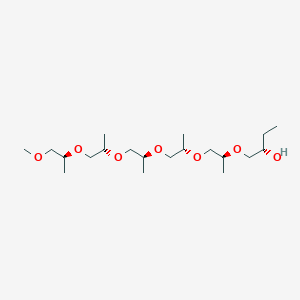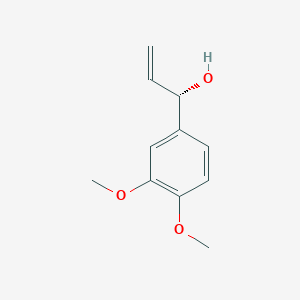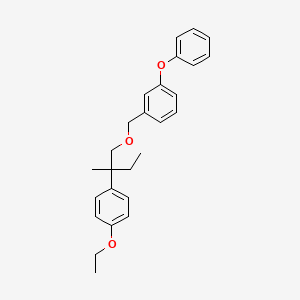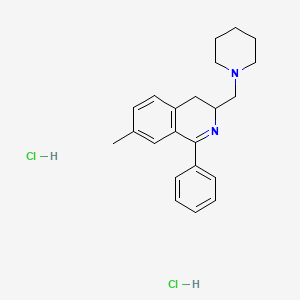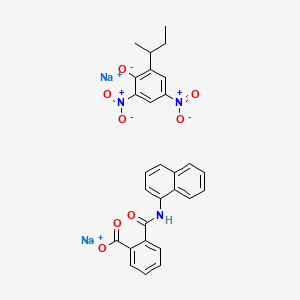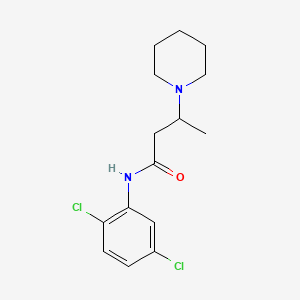
2',5'-Dichloro-beta-methyl-1-piperidinepropionanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chlorine atoms, a methyl group, and a piperidine ring attached to a propionanilide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amines under acidic or basic conditions.
Introduction of Chlorine Atoms: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce chlorine atoms at specific positions on the aromatic ring.
Attachment of the Propionanilide Group: The propionanilide group can be introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of 2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups on the compound, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups on the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.
Applications De Recherche Scientifique
2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with a focus on its interactions with biological targets.
Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dichloro-1-methyl-1H-benzimidazole
- 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid
- 4,5-Dichloro-1H-imidazol-2-yl derivatives
Uniqueness
2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide stands out due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
108839-71-0 |
|---|---|
Formule moléculaire |
C15H20Cl2N2O |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)-3-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C15H20Cl2N2O/c1-11(19-7-3-2-4-8-19)9-15(20)18-14-10-12(16)5-6-13(14)17/h5-6,10-11H,2-4,7-9H2,1H3,(H,18,20) |
Clé InChI |
VPLQSZHECBNQKM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


